molecular formula C13H22O6 B14454005 Triethyl butane-1,1,3-tricarboxylate CAS No. 74607-12-8

Triethyl butane-1,1,3-tricarboxylate

Cat. No.: B14454005
CAS No.: 74607-12-8
M. Wt: 274.31 g/mol
InChI Key: ILKYNBSNODHAAI-UHFFFAOYSA-N
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Description

Triethyl butane-1,1,3-tricarboxylate is an organic compound belonging to the class of tricarboxylates It is characterized by the presence of three carboxyl functional groups (-COOH) attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethyl butane-1,1,3-tricarboxylate can be synthesized through esterification reactions. One common method involves the esterification of butane-1,1,3-tricarboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to isolate the desired ester product. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Triethyl butane-1,1,3-tricarboxylate undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to yield butane-1,1,3-tricarboxylic acid and ethanol.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a catalyst.

Major Products Formed

    Hydrolysis: Butane-1,1,3-tricarboxylic acid and ethanol.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Triethyl butane-1,1,3-tricarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of triethyl butane-1,1,3-tricarboxylate involves its interaction with specific molecular targets and pathways. In biochemical systems, the compound may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Triethyl butane-1,2,4-tricarboxylate
  • Triethyl propane-1,2,3-tricarboxylate
  • Triethyl citrate

Uniqueness

Triethyl butane-1,1,3-tricarboxylate is unique due to its specific structural arrangement of carboxyl groups on the butane backbone. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill .

Properties

CAS No.

74607-12-8

Molecular Formula

C13H22O6

Molecular Weight

274.31 g/mol

IUPAC Name

triethyl butane-1,1,3-tricarboxylate

InChI

InChI=1S/C13H22O6/c1-5-17-11(14)9(4)8-10(12(15)18-6-2)13(16)19-7-3/h9-10H,5-8H2,1-4H3

InChI Key

ILKYNBSNODHAAI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)CC(C(=O)OCC)C(=O)OCC

Origin of Product

United States

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